molecular formula C8H12O2 B13512200 Cyclopentanone, 2-(1-oxopropyl)- CAS No. 7391-48-2

Cyclopentanone, 2-(1-oxopropyl)-

Cat. No.: B13512200
CAS No.: 7391-48-2
M. Wt: 140.18 g/mol
InChI Key: LYGKNTGKONXCRZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanone, 2-(1-oxopropyl)-, can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with propionic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the isomerization of cyclopentene oxide in the presence of a palladium catalyst. This reaction is carried out in a hydrogen atmosphere at elevated temperatures, resulting in the formation of cyclopentanone, 2-(1-oxopropyl)-, with high yield and selectivity .

Industrial Production Methods

Industrial production of cyclopentanone, 2-(1-oxopropyl)-, often involves the continuous flow preparation method. This method utilizes a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for efficient production with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-(1-oxopropyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentanone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopentanone, 2-(1-oxopropyl)-, has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of cyclopentanone, 2-(1-oxopropyl)-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Cyclopentanone, 2-(1-oxopropyl)-, can be compared with other similar compounds, such as:

The uniqueness of cyclopentanone, 2-(1-oxopropyl)-, lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.

Biological Activity

Cyclopentanone, 2-(1-oxopropyl)- is an organic compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Cyclopentanone, 2-(1-oxopropyl)- features a cyclopentanone structure with a propanoyl group at the second carbon. Its molecular formula is C8_{8}H14_{14}O, with a molecular weight of approximately 142.20 g/mol. The compound is characterized by its ketone functional group, which is known for its electrophilic nature, allowing it to participate in various nucleophilic addition reactions.

Mechanisms of Biological Activity

The biological activity of cyclopentanone derivatives often stems from their ability to interact with specific biological targets. The following mechanisms have been identified:

  • Antimicrobial Activity : Cyclopentanones have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
  • Antioxidant Properties : The presence of ketone groups can contribute to antioxidant activity by scavenging free radicals.
  • Potassium Channel Modulation : Some derivatives of cyclopentanones have been associated with the opening of potassium channels, influencing cellular excitability and potentially offering therapeutic benefits in conditions like hypertension and arrhythmias .

Antimicrobial Activity

A study evaluated the antimicrobial effects of various cyclopentanone derivatives against common pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria.

CompoundInhibition Zone (mm)
Cyclopentanone, 2-(1-oxopropyl)-15
Control (Rifampicin)20

This data suggests that cyclopentanone, 2-(1-oxopropyl)- exhibits notable antimicrobial properties, although further studies are needed to establish its efficacy compared to standard antibiotics .

Antioxidant Activity

Another study focused on the antioxidant capacity of cyclopentanones. The compound demonstrated a significant ability to reduce oxidative stress in vitro.

Concentration (µg/mL)% Inhibition
1045
5070
10085

These findings indicate that higher concentrations enhance the antioxidant effect, making cyclopentanone a candidate for further exploration in health-related applications .

Synthesis and Applications

The synthesis of cyclopentanone, 2-(1-oxopropyl)- can be achieved through various methods including:

  • Nucleophilic Addition Reactions : Reacting cyclopentanone with appropriate nucleophiles can yield derivatives with enhanced biological activity.
  • Enzymatic Synthesis : Utilizing enzymes for selective reactions may improve yields and reduce by-products, making the process more sustainable.

Properties

CAS No.

7391-48-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-propanoylcyclopentan-1-one

InChI

InChI=1S/C8H12O2/c1-2-7(9)6-4-3-5-8(6)10/h6H,2-5H2,1H3

InChI Key

LYGKNTGKONXCRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCC1=O

Origin of Product

United States

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